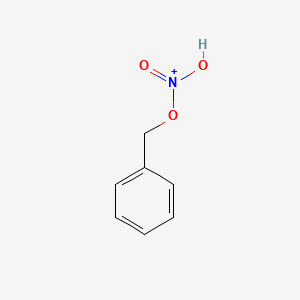

Hydroxy-oxo-phenylmethoxyazanium

Description

Hydroxy-oxo-phenylmethoxyazanium is a quaternary ammonium compound characterized by a phenyl ring substituted with hydroxy, methoxy, and oxo functional groups, coupled with an azanium (NH₄⁺-like) moiety. The hydroxy and methoxy groups enhance solubility in polar solvents, while the oxo group may contribute to redox reactivity.

Properties

CAS No. |

15285-42-4 |

|---|---|

Molecular Formula |

C7H8NO3+ |

Molecular Weight |

154.145 |

IUPAC Name |

hydroxy-oxo-phenylmethoxyazanium |

InChI |

InChI=1S/C7H8NO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/q+1 |

InChI Key |

KHCNERFJTZYYGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CO[N+](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-oxo-phenylmethoxyazanium typically involves multi-step reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes, followed by oxidative cyclization . Another approach involves the use of isocyanides and acetylenic esters in a Michael addition reaction, leading to the formation of the desired product . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, the development of robust purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-oxo-phenylmethoxyazanium undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, enhancing the compound’s versatility.

Scientific Research Applications

Hydroxy-oxo-phenylmethoxyazanium has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of hydroxy-oxo-phenylmethoxyazanium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular mechanisms are still under investigation, with ongoing research aimed at elucidating these pathways.

Comparison with Similar Compounds

Structural Analogues in Azanium Salts

Hydroxy-oxo-phenylmethoxyazanium shares similarities with other azanium salts listed in chemical catalogs, such as [4-(azaniumylmethyl)cyclohexyl]methylazanium (). Key differences lie in the aromatic substituents: the phenylmethoxy and oxo groups in the target compound contrast with cyclohexyl and methyl groups in analogues. These structural variations influence properties:

- Solubility: The hydroxy and methoxy groups likely improve water solubility compared to non-polar cyclohexyl derivatives.

- Stability : The oxo group may reduce thermal stability relative to fully saturated azanium salts.

| Property | This compound | [4-(azaniumylmethyl)cyclohexyl]methylazanium |

|---|---|---|

| Aromatic Substituents | Phenyl, methoxy, hydroxy, oxo | Cyclohexyl, methyl |

| Solubility (Polarity) | High (due to polar groups) | Moderate (non-polar cyclohexyl) |

| Potential Applications | Pharmaceuticals, catalysts | Surfactants, ion-exchange resins |

Comparison with Methoxy-Phenyl Oximes

Methoxy-phenyl oximes, such as 1-(3-Hydroxy-4-methoxy-phenyl)-ethanone oxime (), share the methoxy-phenyl motif but replace the azanium group with an oxime (-NOH) functionality. Key contrasts include:

- Reactivity : Oximes participate in coordination chemistry and hydrolysis, whereas azanium salts undergo ion-exchange or acid-base reactions.

- Pharmacological Use : Methoxy-phenyl oximes are utilized as intermediates in drug synthesis (e.g., fluvoxamine derivatives), while this compound’s ionic nature may favor use in drug delivery or as counterions.

| Property | This compound | 1-(3-Hydroxy-4-methoxy-phenyl)-ethanone oxime |

|---|---|---|

| Functional Groups | Azanium, oxo, hydroxy, methoxy | Oxime, hydroxy, methoxy |

| Reactivity | Ionic interactions | Ligand formation, hydrolysis |

| Applications | Drug delivery, polymers | Pharmaceutical intermediates |

Comparison with Benzoxazine Monomers

Benzoxazines () are nitrogen-containing heterocycles used in high-performance polymers. Differences include:

- Polymerization Potential: Benzoxazines polymerize thermally without catalysts, whereas the ionic nature of this compound limits polymerization utility.

- Thermal Stability : Benzoxazines exhibit superior thermal stability (>250°C) compared to the azanium compound, which may degrade at lower temperatures due to oxo group reactivity.

| Property | This compound | Benzoxazine Monomers |

|---|---|---|

| Nitrogen Configuration | Quaternary ammonium | Heterocyclic (six-membered ring) |

| Thermal Stability | Moderate (~150–200°C) | High (>250°C) |

| Primary Use | Ionic solvents, APIs | High-temperature polymers |

Inferred from and functional group behavior.

Key Research Findings and Contradictions

- Solubility: indirectly supports high aqueous solubility for ionic compounds like this compound, whereas non-polar analogues (e.g., cyclohexyl azanium salts) show lower solubility .

- Synthesis Challenges : While benzoxazine synthesis () is well-documented, quaternization steps for this compound may require stringent pH control to avoid decomposition, contrasting with simpler oxime formations ().

- Pharmacological Potential: Methoxy-phenyl derivatives in are linked to psychotropic drugs, but this compound’s ionic structure may limit blood-brain barrier penetration, suggesting alternative therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.